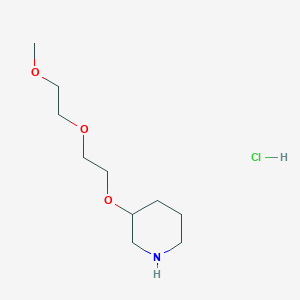

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-piperidinone derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, remains challenging. A recent study developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The linear formula of this compound is C11H24ClNO2 . The Inchi Code is 1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H .Applications De Recherche Scientifique

Reactions with Nucleophiles : The compound has been studied for its reactions with nucleophiles like hydroxide ion. Hammer et al. (1973) found that the reaction of 3-chloro-1-ethylpiperidine with hydroxide ion led to the formation of bis-(β-aminoethers), including 3,3′-bis-N-ethyl-3-piperidinyl ether (Hammer, McCarthy Ali, & Weber, 1973).

Polymer Electrolytes : Nishimoto et al. (1999) synthesized network polymer electrolytes with hyperbranched ether side chains using a monosubstituted epoxide monomer, which included 2-(2-methoxyethoxy)ethyl glycidyl ether. These polymer electrolytes showed high ionic conductivity (Nishimoto, Agehara, Furuya, Watanabe, & Watanabe, 1999).

Electrochemical Properties of Polymer Electrolytes : Watanabe and Nishimoto (1995) explored the effects of network structures and incorporated salt species on the electrochemical properties of polyether-based polymer electrolytes. Their study highlighted the significance of monomers like 2-(2-Methoxyethoxy)ethyl glycidyl ether in these applications (Watanabe & Nishimoto, 1995).

Thermosensitive Polymers : Research by Iizawa et al. (2012) involved the polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) in aqueous solutions, leading to the formation of porous poly[oligo(ethylene glycol) methyl ether methacrylate] gels. These gels exhibited rapid swelling-deswelling in water and were sensitive to temperature changes (Iizawa, Yamamoto, Gotoh, & Sakohara, 2012).

Hydration Changes in Polymers : Maeda et al. (2007) studied the hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) during phase separation in water, providing insights into the behavior of polymers under thermal conditions (Maeda, Kubota, Yamauchi, Nakaji, & Kitano, 2007).

Polymerization for Medical Applications : Hashimoto et al. (2010) synthesized hydroxy-terminated telechelic poly(vinyl ether)s with pendant oxyethylene chains using 2-methoxyethyl vinyl ether and related compounds, leading to water-soluble polyurethanes. These polymers showed promise for medical applications due to their thermosensitive properties (Hashimoto, Takahashi, Urushisaki, & Sakaguchi, 2010).

Drug Delivery Applications : Zhou et al. (2010) developed oligo(ethylene glycol)-based thermosensitive microgels using poly[2-(2-methoxyethoxy)ethyl methacrylate] for drug delivery applications. These microgels demonstrated tunable phase transition temperatures and high loading capacity for hydrophobic drugs (Zhou, Wu, & Zhou, 2010).

Propriétés

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBJPKDDIWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)

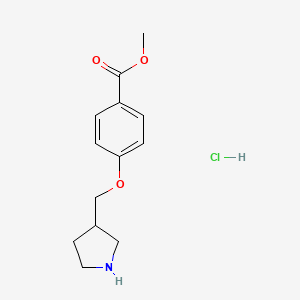

![Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424540.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)

![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)

![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)

![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)